[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](pyridin-4-yl)methanone
Description
4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is a heterocyclic compound featuring a benzylpiperidine moiety linked to a piperazine ring via a methanone bridge, which is further connected to a pyridin-4-yl group.
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C22H28N4O/c27-22(20-6-10-23-11-7-20)26-16-14-25(15-17-26)21-8-12-24(13-9-21)18-19-4-2-1-3-5-19/h1-7,10-11,21H,8-9,12-18H2 |
InChI Key |
XBYRGJCDQYXUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone, also known as a benzylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and oncological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 290.42 g/mol. Its structure includes a piperazine ring, a benzyl group, and a pyridine moiety, which contribute to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of benzylpiperidine exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have reported that related compounds show IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . The mechanism behind this activity may involve the inhibition of specific enzymes like monoacylglycerol lipase (MAGL), which is implicated in cancer cell proliferation.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 19.9 |
| Compound B | MCF-7 | 75.3 |
| Compound C | COV318 | 50.0 |
| Compound D | OVCAR-3 | 60.0 |
Neurological Implications
The compound has been investigated for its potential as a muscarinic receptor antagonist, particularly targeting the M4 subtype, which is relevant in treating neurological diseases such as schizophrenia and Alzheimer's disease . The antagonistic activity may help modulate neurotransmitter systems involved in these conditions.
The biological activity of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is primarily attributed to its interaction with various receptors and enzymes:
- MAGL Inhibition : The compound acts as a reversible inhibitor of MAGL, affecting endocannabinoid metabolism and potentially influencing cancer growth .
- Muscarinic Receptor Modulation : By antagonizing M4 receptors, it may alter cholinergic signaling pathways that are dysregulated in neurological disorders .
Case Study 1: Antiproliferative Effects on Cancer Cells
A study conducted on the antiproliferative effects of benzylpiperidine derivatives demonstrated that these compounds significantly inhibited cell growth in vitro. The most potent derivative exhibited an IC50 value of 0.84 µM against MAGL, showcasing its potential for further development as an anticancer agent .
Case Study 2: Neurological Applications
Another investigation focused on the effects of piperazine derivatives on cognitive function in animal models of Alzheimer's disease. The compound was shown to improve memory retention and reduce behavioral symptoms associated with the disease, suggesting its therapeutic potential .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Structural Versatility: Piperazine-methanone derivatives are widely explored, as seen in (sulfonyl groups) and (cyclohexyl substituents). The target’s combination of benzylpiperidine and pyridine is novel but understudied.
- Synthetic Challenges : Low yields in and highlight difficulties in multi-step syntheses, which may apply to the target compound .
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
A widely adopted method involves the reductive amination of 1-benzylpiperidin-4-one using ammonia and a catalyst. As reported in a scalable synthesis of piperidin-4-yl-carbamates, Raney nickel catalyzes the reaction in ethanol at 80°C, achieving an 85% yield. The reaction proceeds via the following pathway:
Key Parameters:
-
Catalyst: Raney nickel (10–15 wt%)
-
Solvent: Ethanol
-
Temperature: 80°C
-
Yield: 85%
Alternative Routes: Tetrahydropyridin-4-ylidene Ammonium Salt Reduction
A patent by EPO (2020) describes an alternative pathway using tetrahydropyridin-4-ylidene ammonium salts. Reduction with sodium borohydride in methanol at 25°C affords 1-benzylpiperidin-4-amine in 78% yield. This method avoids high-pressure hydrogenation, enhancing safety for industrial applications.
Preparation of Piperazine Intermediate
The piperazine component is functionalized to enable subsequent coupling reactions.
N-Functionalization of Piperazine
Piperazine is treated with benzyl chloride in the presence of sodium hydroxide to form 1-benzylpiperazine, a precursor for further modifications. This step, adapted from analogous syntheses, achieves >90% purity under reflux conditions.
Coupling of 1-Benzylpiperidin-4-amine and Piperazine
The coupling of the two heterocyclic components is critical for constructing the core structure.
Nucleophilic Substitution Reaction
1-Benzylpiperidin-4-amine reacts with 1-benzylpiperazine in dichloromethane (DCM) using triphosgene as a coupling agent. This method, adapted from a sulfonamide synthesis, yields the bis-heterocyclic intermediate at 50°C over 12 hours.
Reaction Conditions:
-
Coupling Agent: Triphosgene (1.2 equiv)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: DCM
-
Temperature: 50°C
Formation of the Methanone Bridge
The final step introduces the pyridin-4-ylmethanone group via a carbonyl linkage.
Friedel-Crafts Acylation
A Friedel-Crafts acylation employs pyridine-4-carbonyl chloride and the bis-heterocyclic intermediate. Aluminum chloride (AlCl₃) catalyzes the reaction in anhydrous DCM at 0–5°C, yielding the target compound.
Optimized Parameters:
Alternative Coupling via EDCI/HOBt
A patent (WO2017079641A1) describes carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. This method achieves 75% yield at room temperature.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving >98% purity.
Spectroscopic Characterization
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 7.25–7.35 (m, 5H, benzyl), 8.50 (d, 2H, pyridine) | |
| ¹³C NMR | 165.2 ppm (C=O), 150.1 ppm (pyridine C4) | |
| IR | 1680 cm⁻¹ (C=O stretch) | |
| MS (ESI+) | m/z 365.2 [M+H]⁺ |
Challenges and Optimizations
Competing Side Reactions
Over-benzylation during piperazine functionalization is mitigated by controlling stoichiometry (benzyl chloride:piperazine = 1:1.05).
Catalyst Selection
Raney nickel outperforms palladium-based catalysts in reductive amination, reducing dehalogenation byproducts.
Scalability and Industrial Relevance
The EDCI-mediated coupling (Section 4.2) is preferred for kilogram-scale production due to milder conditions and easier workup. A comparative analysis of methods reveals the following efficiencies:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts Acylation | 68 | 98 | Moderate |
| EDCI/HOBt Coupling | 75 | 99 | High |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and coupling of piperazine/piperidine derivatives. Key steps include:
- Acylation : Reacting 1-benzylpiperidin-4-amine with a pyridine-carbonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
- Solvent Optimization : Use of polar aprotic solvents like DMF or dichloromethane for improved reaction kinetics .
- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization to achieve >95% purity .
Yields vary significantly (8–84%) depending on substituent steric effects and reaction time .
Q. How is the purity and structural integrity of the compound validated experimentally?
- HPLC : Retention time consistency (e.g., 11.351–13.036 minutes) and peak area ≥95% at 254 nm confirm purity .
- NMR : ¹H and ¹³C spectra identify characteristic peaks (e.g., benzyl protons at δ 3.5–4.0 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85%) may arise from hygroscopic intermediates; use Karl Fischer titration for moisture correction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or pyridine groups) influence biological activity?
- Piperazine/Piperidine Substitution : Electron-withdrawing groups (e.g., -F) enhance receptor binding affinity by 30–50% in kinase inhibition assays .
- Pyridine Modifications : Methoxy or hydroxyl groups improve solubility (logP reduction by 0.5–1.0) but may reduce blood-brain barrier penetration .
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like dopamine D₂ or serotonin 5-HT₃ receptors .
Q. What crystallographic techniques resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction : Employ SHELX programs (SHELXL/SHELXD) for structure refinement. For example, torsion angles between piperazine and pyridine moieties (e.g., 120–135°) confirm spatial arrangement .
- Twinned Data Handling : Use SHELXPRO for high-resolution (<1.0 Å) datasets to resolve overlapping reflections in centrosymmetric crystals .
Q. How can contradictions in analytical data (e.g., NMR coupling constants vs. computational predictions) be resolved?
- 2D NMR (COSY, NOESY) : Resolve ambiguous coupling (e.g., J = 2–3 Hz for axial-equatorial protons in piperidine) .
- DFT Calculations : Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate stereochemistry .
Q. What computational methods predict metabolic stability and toxicity profiles?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism (e.g., t₁/₂ = 2–4 hours) and hepatotoxicity risk (e.g., LD₅₀ ~300 mg/kg) .
- MD Simulations : GROMACS simulations (AMBER force field) model membrane permeability (e.g., logP = 2.5–3.5 correlates with 80% plasma protein binding) .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Hygroscopic Intermediates : Store under argon and use anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Toxic Byproducts : Monitor for residual hydrazine (GC-MS detection limit: 1 ppm) in coupling reactions; neutralize with acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
